N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a fluorothiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Fluorothiophene Ring: This step involves the halogenation of thiophene followed by fluorination.
Sulfonamide Formation: The final step involves the reaction of the fluorothiophene derivative with sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes or benzo[d][1,3]dioxoles.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar structure but lacks the fluorothiophene and sulfonamide groups.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of the fluorothiophene ring, which imparts distinct electronic properties and potential biological activities not found in similar compounds .
Properties
Molecular Formula |
C12H10FNO4S2 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10FNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2 |
InChI Key |
AWRRJESXCDHDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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